

Application Note: Quantification of Dimethyl Vinyl Phosphate using Gas Chromatography

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Compound of Interest							
Compound Name:	Dimethyl vinyl phosphate						
Cat. No.:	B080605	Get Quote					

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimethyl vinyl phosphate (DMVP), an organophosphorus compound, is relevant in various chemical and biological studies. Accurate and sensitive quantification of DMVP is crucial for applications ranging from environmental monitoring to understanding metabolic pathways of related compounds. Gas chromatography (GC) offers a robust and reliable platform for the separation and quantification of volatile and semi-volatile compounds like DMVP. This application note provides detailed protocols for the quantification of **dimethyl vinyl phosphate** using GC coupled with common detectors such as a Flame Photometric Detector (FPD), Nitrogen-Phosphorus Detector (NPD), or Mass Spectrometry (MS).

Principle

Gas chromatography separates chemical compounds in a complex mixture based on their volatility and interaction with a stationary phase within a capillary column. A sample containing dimethyl vinyl phosphate is first prepared using an appropriate extraction technique to isolate it from the sample matrix. The extracted sample is then injected into the GC system, where it is vaporized. An inert carrier gas (mobile phase) transports the vaporized analytes through a heated column. Compounds separate based on their boiling points and affinity for the stationary phase. As each compound elutes from the column, it is identified and quantified by a detector. For organophosphorus compounds, FPD (in phosphorus mode) and NPD are highly



selective and sensitive, while MS provides definitive identification based on mass-to-charge ratio.[1][2]

Experimental Protocols Protocol 1: Sample Preparation

The choice of sample preparation method depends on the sample matrix. Liquid-liquid extraction (LLE) is suitable for aqueous samples, while solid-phase extraction (SPE) can be used for more complex matrices to ensure a cleaner extract.

A. Liquid-Liquid Extraction (LLE) for Aqueous Samples

This protocol is adapted from standard methods for organophosphate pesticide analysis in water.[3]

- Sample Collection: Collect approximately 1-2 L of the aqueous sample in an amber glass bottle.[3]
- pH Adjustment: Transfer the sample to a separatory funnel. If necessary, adjust the pH to 7 using a phosphate buffer.[3]
- Salting Out: Add sodium chloride (e.g., 100 g per 2 L sample) to the funnel and shake to dissolve. This increases the partitioning of the analyte into the organic phase.[3]
- Extraction: Add 60 mL of dichloromethane or another suitable low-boiling solvent. Shake the funnel vigorously for 2 minutes, periodically venting the pressure.[3][4]
- Phase Separation: Allow the layers to separate for at least 30 minutes.
- Collection: Drain the lower organic layer into a flask.
- Repeat Extraction: Repeat the extraction process two more times with fresh aliquots of the organic solvent and combine the extracts.
- Drying and Concentration: Dry the combined extract by passing it through anhydrous sodium sulfate. Concentrate the extract to a final volume of 1-2 mL using a rotary evaporator or a gentle stream of nitrogen.



- Solvent Exchange: The final extract can be exchanged into a solvent more compatible with the GC analysis, such as toluene or hexane.[5]
- Analysis: The sample is now ready for GC injection.
- B. Solid-Phase Extraction (SPE)

SPE is an effective method for sample cleanup and concentration from complex matrices.[1][6]

- Cartridge Conditioning: Select an appropriate SPE cartridge (e.g., C18). Condition the cartridge by passing methanol followed by deionized water through it.
- Sample Loading: Pass the pre-filtered sample through the conditioned SPE cartridge at a slow, controlled flow rate.
- Washing: Wash the cartridge with deionized water to remove any interfering polar compounds.
- Elution: Elute the retained **dimethyl vinyl phosphate** from the cartridge using a small volume of an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
- Concentration: Concentrate the eluate under a gentle stream of nitrogen to the desired final volume (e.g., 1 mL).
- Analysis: The sample is now ready for GC injection.

Protocol 2: Gas Chromatography (GC) Analysis

This protocol outlines the instrumental conditions for the analysis of **dimethyl vinyl phosphate**. The use of a deactivated, splitless quartz liner is recommended to reduce analyte degradation in the injector and improve peak shape and reproducibility.[7]

- Gas Chromatograph: Agilent 6890 or equivalent, equipped with a split/splitless injector and an FPD, NPD, or Mass Spectrometer.
- GC Column: A capillary column such as a 5% phenyl polysiloxane phase (e.g., TraceGOLD TG-5MS, 30 m x 0.25 mm x 0.25 μm film thickness) is recommended.[7]



Injector:

Mode: Splitless

Temperature: 250 °C

Injection Volume: 1 μL

Carrier Gas: Helium at a constant flow rate of approximately 1-2 mL/min.[3]

Oven Temperature Program:

Initial Temperature: 150 °C, hold for 1 minute.[3]

Ramp 1: Increase to 250 °C at a rate of 8 °C/min.[3]

Ramp 2: Increase to 290 °C at a rate of 3 °C/min.[3]

Final Hold: Hold at 290 °C for 5 minutes.[3]

Total Run Time: Approximately 34 minutes.[3]

Detector:

Flame Photometric Detector (FPD): Operate in phosphorus mode. Temperature: 250-300
 °C. This detector offers high selectivity for phosphorus-containing compounds.[1][2]

 Nitrogen-Phosphorus Detector (NPD): Temperature: 300 °C. This detector is also highly selective for nitrogen and phosphorus compounds.[1][2]

Mass Spectrometer (MS):

Mode: Electron Impact (EI)

Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

Scan Range: m/z 50-550 or Selected Ion Monitoring (SIM) for higher sensitivity.



Data Presentation

Quantitative data for organophosphorus compounds, including metabolites, can vary based on the specific method and matrix. The following table summarizes typical performance data from related analyses.

Analyte/ Metabol ite	Matrix	Extracti on Method	GC Column	Detecto r	LOQ/LO D	Recover y (%)	Referen ce
Dichlorvo s (related compoun d)	Water	LLE with Dichloro methane	35% Phenyl Methyl Siloxane	MS	1.229 μg/mL (detected conc.)	N/A	[3]
Diazinon	Urine	Gas Diffusion Microextr action (GDME)	Capillary	MS	LOD: 0.0058 μg/L	99.0	[8]
Dimethyl phosphat e (Metaboli te)	Urine	Derivatiz ation + Extractio n	Capillary	FPD	LOQ: 2.0 μg/L	94-119	[9][10]
Diethylph osphate (Metaboli te)	Urine	Derivatiz ation + Extractio n	Capillary	GC-MS	LOQ: 0.25 ng/mL	92-103	[9]
Diisoprop yl Methylph osphonat e	Water	LLE with Methylen e Chloride	10% Carbowa x 20M	FPD	LOD: 9.05 μg/L	N/A	[11][12]



Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantification of **dimethyl vinyl phosphate**.



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Caption: Workflow for **Dimethyl Vinyl Phosphate** Quantification.

Conclusion

The gas chromatography methods detailed in this application note provide a reliable framework for the sensitive and selective quantification of **dimethyl vinyl phosphate**. Proper sample preparation using LLE or SPE is critical for removing matrix interferences and achieving low detection limits. The choice of detector, whether a selective detector like FPD or NPD or a confirmatory detector like MS, will depend on the specific requirements of the analysis for sensitivity and specificity. By following these protocols, researchers can accurately quantify **dimethyl vinyl phosphate** in various sample types.

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